Superior Progression-Free Survival vs. Lapatinib in Phase III Head-to-Head Trial
In the phase III PHOEBE trial (NCT03080805), pyrotinib (400 mg) plus capecitabine demonstrated a significantly longer median progression-free survival (mPFS) compared to lapatinib (1250 mg) plus capecitabine in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and taxanes [1]. The hazard ratio of 0.48 indicates a 52% reduction in the risk of disease progression or death.
| Evidence Dimension | Median Progression-Free Survival (mPFS) |
|---|---|
| Target Compound Data | 12.5 months (95% CI: 9.8–13.8) |
| Comparator Or Baseline | Lapatinib + capecitabine: 5.6 months (95% CI: 5.5–7.0) |
| Quantified Difference | HR = 0.48 (95% CI: 0.37–0.63); p < 0.0001 |
| Conditions | Phase III randomized controlled trial in HER2-positive metastatic breast cancer patients previously treated with trastuzumab and taxanes |
Why This Matters
A 6.9-month absolute improvement in mPFS and a 52% reduction in progression risk provide strong evidence for prioritizing pyrotinib over lapatinib in this clinical setting.
- [1] Xu B, et al. Pyrotinib plus capecitabine versus lapatinib plus capecitabine for the treatment of HER2-positive metastatic breast cancer (PHOEBE): a multicentre, open-label, randomised, controlled, phase 3 trial. Lancet Oncol. 2021;22(3):351-360. View Source
